N'-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a chlorophenyl group, a phenoxyethyl group, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide typically involves the reaction of 4-chlorobenzylamine with 2-phenoxyethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
-
Step 1: Formation of the intermediate
- 4-chlorobenzylamine reacts with oxalyl chloride to form the corresponding 4-chlorobenzyl isocyanate.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), temperature around 0-5°C.
-
Step 2: Formation of the final product
- The 4-chlorobenzyl isocyanate intermediate reacts with 2-phenoxyethylamine to form N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide.
- Reaction conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N’-(2,3-dichlorophenyl)oxamide
- N’-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-(2-phenoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-8-6-13(7-9-14)12-20-17(22)16(21)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTORTUBESMUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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